REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[CH:4][N:3]=1.[N:9]1[CH:14]=[CH:13][N:12]=[C:11]2[C:15]([O:17][C:18](=[O:19])[C:10]=12)=[O:16]>>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][C:15]([C:11]2[C:10]([C:18]([OH:19])=[O:17])=[N:9][CH:14]=[CH:13][N:12]=2)=[O:16])=[N:3][CH:4]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C2C(=NC=C1)C(=O)OC2=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction to completion
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=NC1)NC(=O)C=1C(=NC=CN1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |